2-(Difluoromethyl)cyclobutan-1-amine
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Overview
Description
2-(Difluoromethyl)cyclobutan-1-amine is a chemical compound characterized by a cyclobutane ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)cyclobutan-1-amine typically involves the difluoromethylation of cyclobutanone derivatives. One common method includes the use of difluoromethylating agents such as fluoroform in the presence of a base. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow difluoromethylation protocols, which offer advantages in terms of scalability and efficiency. These methods utilize fluoroform as a reagent and are designed to be highly atom-efficient, making them suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated ketones, carboxylic acids, and various substituted amines .
Scientific Research Applications
2-(Difluoromethyl)cyclobutan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
3-(Difluoromethyl)cyclobutan-1-amine: This compound has a similar structure but with the difluoromethyl group at a different position on the cyclobutane ring.
Difluoromethylated Ketones: These compounds share the difluoromethyl group but differ in their core structures.
Uniqueness: 2-(Difluoromethyl)cyclobutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclobutane ring and a difluoromethyl group makes it particularly interesting for applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C5H9F2N |
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Molecular Weight |
121.13 g/mol |
IUPAC Name |
2-(difluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(3)8/h3-5H,1-2,8H2 |
InChI Key |
XLYVASGSYGCJCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(F)F)N |
Origin of Product |
United States |
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